4-hydroxy-1H-imidazole-5-carbonitrile
Overview
Description
4-hydroxy-1H-imidazole-5-carbonitrile is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1H-imidazole-5-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the reaction of 4-hydroxymethyl imidazole with manganese dioxide under specific conditions. The molar ratio of 4-hydroxymethyl imidazole to manganese dioxide is usually 1:3-5.6, and the reaction is carried out in solvents such as methanol, pyridine, or ethanol for 6-12 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in methanol, pyridine, or ethanol.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with manganese dioxide typically yields oxidized derivatives of the imidazole ring .
Scientific Research Applications
4-hydroxy-1H-imidazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-hydroxy-1H-imidazole-5-carbonitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-hydroxy-1H-imidazole-5-carbonitrile can be compared with other imidazole derivatives, such as:
- 1H-imidazole-4-carbonitrile
- 4H-imidazole-5-carbaldoxime
- 4H-imidazole-5-carboxylate
These compounds share similar structural features but differ in their functional groups and chemical properties. The presence of the hydroxy group in this compound makes it unique and potentially more reactive in certain chemical reactions .
Properties
IUPAC Name |
4-hydroxy-1H-imidazole-5-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O/c5-1-3-4(8)7-2-6-3/h2,8H,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJORRSQKXCYDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320022 | |
Record name | 4-hydroxy-1H-imidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79713-03-4 | |
Record name | NSC353745 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-1H-imidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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